molecular formula C14H14N2O4S B2755264 Ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate CAS No. 2155852-31-4

Ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate

Cat. No.: B2755264
CAS No.: 2155852-31-4
M. Wt: 306.34
InChI Key: WHQGQPMRTILALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as EPPSA and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate involves the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation, tumor growth, and viral replication. By inhibiting this pathway, EPPSA is able to exert its anti-inflammatory, anti-tumor, and anti-viral effects.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce tumor cell proliferation, and inhibit viral replication. Additionally, EPPSA has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate in lab experiments is its ability to selectively target the NF-κB signaling pathway. This makes it a valuable tool for studying the role of this pathway in various disease states. However, one limitation of using EPPSA in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases, cancer, and viral infections. Additionally, further research is needed to fully understand the mechanism of action of EPPSA and its potential interactions with other signaling pathways. Finally, there is a need for more studies on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy as a potential drug candidate.

Synthesis Methods

The synthesis of ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate involves the reaction of ethyl acetoacetate with 2-amino-4-phenylpyrimidine in the presence of a sulfonyl chloride. This reaction results in the formation of EPPSA, which is then purified through recrystallization.

Scientific Research Applications

Ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

ethyl 2-phenyl-2-pyrimidin-2-ylsulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-2-20-13(17)12(11-7-4-3-5-8-11)21(18,19)14-15-9-6-10-16-14/h3-10,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQGQPMRTILALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)S(=O)(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.